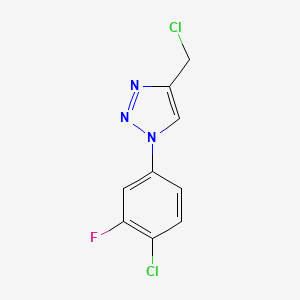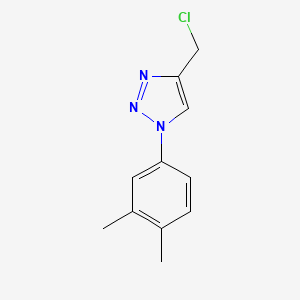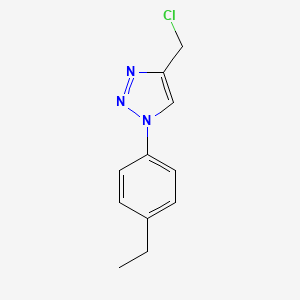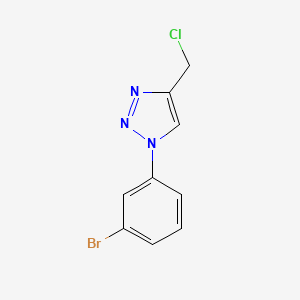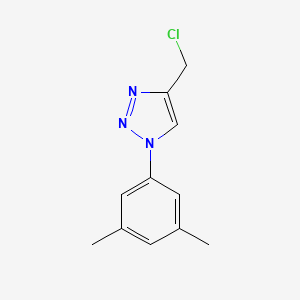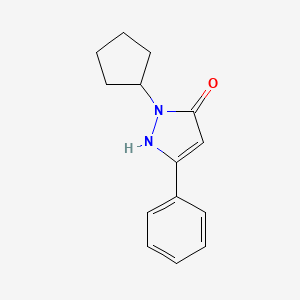
1-シクロペンチル-3-フェニル-1H-ピラゾール-5-オール
概要
説明
1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol (CPP) is a heterocyclic compound that has been the subject of scientific study for many years. CPP is a five-membered ring structure containing one nitrogen atom, two oxygen atoms, and two carbon atoms. It is a colorless solid that is soluble in organic solvents and has a melting point of about 200 °C. CPP has been studied for its potential applications in the fields of medicinal chemistry and biochemistry.
科学的研究の応用
超分子化学
ピラゾール誘導体は、水素結合やπ-π相互作用に関与する能力により、興味深い超分子構造を形成することが知られています。 これは、超分子環境における小さな構造変化の影響を研究するのに適しています 。 問題の化合物は、超分子集合体における平面スタッキングカラムの存在を評価するために使用できます。これは、新しい分子材料の設計において基本的なものです。
医薬品研究
ピラゾール誘導体は、その薬理学的特性について広く研究されてきました。それらは、その生物学的活性のために、さまざまな治療薬に見られます。 化合物「1-シクロペンチル-3-フェニル-1H-ピラゾール-5-オール」は、抗炎症作用、鎮痛作用、解熱作用を有する潜在的な薬物を合成するための前駆体となり得ます .
腐食抑制
ピラゾール誘導体は、効果的な腐食抑制剤として特定されています。それらは、特に酸性環境において、金属を腐食から保護するために使用できます。 これは、金属の保存が重要な産業環境において特に役立ちます .
作用機序
Target of Action
Pyrazole derivatives, to which these compounds belong, are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyrazole derivatives, in general, are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
実験室実験の利点と制限
The use of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol in laboratory experiments has several advantages and limitations. One of the main advantages of using 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol is its relatively low cost and availability. 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol is also relatively easy to synthesize, which makes it suitable for use in a wide range of laboratory experiments. However, 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol is also limited by its relatively low solubility in water, which can make it difficult to use in some laboratory experiments.
将来の方向性
There are a number of potential future directions for research on 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol. One potential area of research is the development of new synthetic methods for the synthesis of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol. Additionally, further research could be conducted on the biochemical and physiological effects of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol, as well as its potential applications in the fields of medicinal chemistry and biochemistry. Finally, further research could be conducted on the potential mechanisms of action of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol in various biological systems.
生化学分析
Biochemical Properties
1-Cyclopentyl-3-phenyl-1H-pyrazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic amines, influencing their biochemical pathways . The nature of these interactions often involves binding to specific sites on enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interaction with enzymes such as hydroxyl radicals can significantly impact biochemical processes .
Cellular Effects
The effects of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways . Additionally, this compound can modulate cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with hydroxyl radicals results in a significant reduction in their activity . This compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can result in significant changes in metabolic activity and gene expression, leading to potential toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
1-Cyclopentyl-3-phenyl-1H-pyrazol-5-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with aromatic amines can lead to changes in their metabolic pathways, affecting the overall metabolic activity . This compound’s role in metabolic pathways is essential for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol within cells and tissues are critical for its activity and function. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms is crucial for determining the compound’s effectiveness in therapeutic applications.
Subcellular Localization
1-Cyclopentyl-3-phenyl-1H-pyrazol-5-ol’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2-cyclopentyl-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-10-13(11-6-2-1-3-7-11)15-16(14)12-8-4-5-9-12/h1-3,6-7,10,12,15H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPRCBLNBUZHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
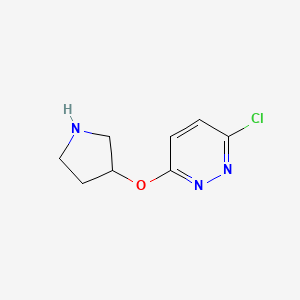
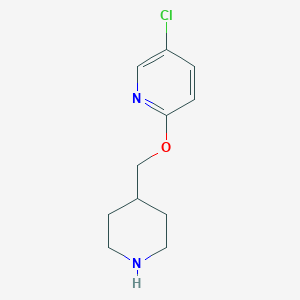
![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
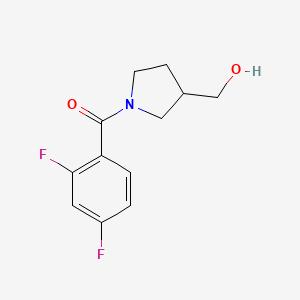
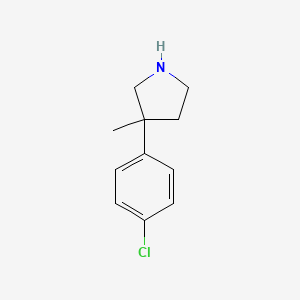
![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)
